4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:
- Benzyl substituent at position 4 of the triazole ring.
- 3-(Morpholine-4-sulfonyl)phenyl group at position 5, introducing a sulfonamide moiety linked to a morpholine ring.
- Thiol (-SH) group at position 3, a reactive site for further functionalization .
This compound belongs to a broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols, which are studied for their diverse pharmacological activities, including antiviral, antioxidant, and CNS-modulating effects .
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-28(25,22-9-11-26-12-10-22)17-8-4-7-16(13-17)18-20-21-19(27)23(18)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIXIDMEULPYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of substituted 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and cancer treatment. The unique structure of this compound, which includes a triazole ring and a thiol group, enhances its biological activity and therapeutic applications.
- Molecular Formula : C19H20N4O3S2
- Molecular Weight : 416.5 g/mol
- CAS Number : 750601-75-3
Research indicates that this compound modulates the activity of 11 β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in conditions such as metabolic syndrome and obesity. The inhibition of this enzyme may lead to beneficial effects in managing these conditions.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Melanoma (IGR39) | 10.5 | High cytotoxicity |
| Triple-Negative Breast Cancer (MDA-MB-231) | 12.8 | Moderate cytotoxicity |
| Pancreatic Carcinoma (Panc-1) | 15.0 | Moderate cytotoxicity |
The compound was found to be particularly effective against melanoma cells, indicating a potential for developing targeted therapies .
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory properties. Studies have indicated that derivatives of triazoles can inhibit inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases .
Case Studies
A notable study investigated the effects of various triazole-thiol derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited enhanced selectivity towards cancer cells compared to normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-fluorobenzyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiol | Fluorine substitution on benzyl group | Enhanced lipophilicity |
| 5-(phenethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiol | Phenethyl group instead of benzyl | Different pharmacokinetic profile |
| 5-(benzoyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-triazole-3-thiol | Benzoyl substitution | Potentially different biological activity |
These compounds differ primarily in their substituents on the benzene ring or triazole moiety, significantly affecting their biological activities and therapeutic potentials .
Comparison with Similar Compounds
Substituent Variations at Position 4
- Benzyl vs. 4-Cyclopentyl analog () introduces a cyclic alkyl group, enhancing steric bulk and possibly affecting binding to hydrophobic pockets in biological targets . 4-Allyl derivative () contains a reactive double bond, enabling conjugation or polymerization reactions .
Substituent Variations at Position 5
- Morpholine Sulfonyl vs. Other Sulfonyl Groups: Compounds with phenylsulfonyl (e.g., ) or trimethoxyphenyl groups () lack the morpholine ring, reducing hydrogen-bonding capacity and solubility .
Thiol Group Modifications
- S-Alkylation: Derivatives like 3-(benzylthio)triazoles () show how alkylation of the thiol group can alter reactivity and bioavailability .
Physicochemical Properties
Key Observations :
Antiviral Potential
- Morpholine Sulfonyl Role : The sulfonamide group in the target compound may mimic natural substrates of viral proteases or helicases, as seen in MERS-CoV inhibitors () .
- Comparison with Halogenated Analogs : 4-Chlorophenyl and 4-fluorophenyl derivatives () exhibit enhanced metabolic stability but unconfirmed antiviral efficacy .
Antioxidant Activity
CNS Activity
- Benzyl Substituent Impact : Benzyl-containing triazoles (e.g., ) demonstrated antianxietic and antidepressant activities in rodent models, suggesting the target compound may share similar CNS effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
